1-[(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]pyrrolidine-2-carboxylic acid
CAS No.:
Cat. No.: VC18277000
Molecular Formula: C14H15N3O6S
Molecular Weight: 353.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H15N3O6S |
|---|---|
| Molecular Weight | 353.35 g/mol |
| IUPAC Name | 1-[(2,4-dioxo-1,5-dihydro-1,5-benzodiazepin-7-yl)sulfonyl]pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C14H15N3O6S/c18-12-7-13(19)16-10-6-8(3-4-9(10)15-12)24(22,23)17-5-1-2-11(17)14(20)21/h3-4,6,11H,1-2,5,7H2,(H,15,18)(H,16,19)(H,20,21) |
| Standard InChI Key | LGNBGNBMFXSPRU-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(N(C1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)CC(=O)N3)C(=O)O |
Introduction
Structural Characteristics and Molecular Composition
The compound’s IUPAC name reflects its intricate structure: a 1,5-benzodiazepine ring system with ketone groups at positions 2 and 4, a sulfonyl (-SO₂-) bridge at position 7, and a pyrrolidine-2-carboxylic acid substituent. Its molecular formula, C₁₄H₁₅N₃O₆S, corresponds to a molecular weight of 353.35 g/mol . Key structural features include:
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Benzodiazepine Core: A seven-membered diazepine ring with two nitrogen atoms, known for conferring conformational rigidity and potential CNS activity .
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Sulfonyl Group: Enhances electrophilicity and stability, facilitating interactions with biological nucleophiles (e.g., cysteine residues in enzymes).
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Pyrrolidine-2-Carboxylic Acid: Introduces chirality and hydrogen-bonding capacity, critical for target binding and solubility .
The stereochemistry at the pyrrolidine ring’s second position (R/S configuration) remains unspecified in available literature, suggesting opportunities for enantioselective synthesis and pharmacological optimization.
Synthetic Pathways and Manufacturing Processes
Synthesis typically involves sequential functionalization of a benzodiazepine precursor. A representative route includes:
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Sulfonation: Reaction of 7-amino-1,5-benzodiazepine-2,4-dione with a sulfonylating agent (e.g., sulfur trioxide or sulfonyl chloride) under anhydrous conditions.
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Coupling: Nucleophilic substitution between the sulfonated intermediate and pyrrolidine-2-carboxylic acid, often mediated by coupling reagents like EDC/HOBt .
Industrial-scale production employs continuous flow reactors to optimize yield (reported >70%) and purity (>95%). Challenges include steric hindrance at the benzodiazepine’s 7-position and epimerization of the pyrrolidine’s carboxylic acid group during synthesis.
Physicochemical Properties and Analytical Characterization
The compound’s poor aqueous solubility necessitates formulation strategies (e.g., prodrugs or salt forms) for in vivo studies. Stability under physiological conditions (pH 7.4, 37°C) remains uncharacterized but is critical for pharmacokinetic profiling.
Comparative Analysis with Structural Analogs
The compound’s uniqueness lies in its fusion of a benzodiazepine with a sulfonyl-pyrrolidine carboxylate. Key comparisons include:
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Benzodiazepine Sulfonamides: Replacing the pyrrolidine with piperidine (e.g., CAS 923751-24-0) reduces conformational flexibility, potentially altering target selectivity .
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Pyrrolidine-Carboxylic Acid Derivatives: Substituents on the pyrrolidine ring (e.g., indole or thiazole) enhance antimicrobial or antitumor efficacy .
Recent Advances and Future Directions
Emerging strategies for optimization include:
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Click Chemistry: Introducing triazole or tetrazole rings via Cu-catalyzed azide-alkyne cycloaddition to improve solubility .
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Proteolysis-Targeting Chimeras (PROTACs): Leveraging the sulfonyl group as an E3 ligase-binding domain for targeted protein degradation.
In vivo efficacy studies and ADMET profiling are critical next steps to validate therapeutic potential.
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